molecular formula C26H17ClN2O2S B7715538 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7715538
M. Wt: 456.9 g/mol
InChI Key: REGSORWTJKEPLQ-HZHRSRAPSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring via cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with various biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The chlorophenyl group may interact with enzyme active sites, inhibiting their function. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have been widely studied for their antimalarial properties.

    Chlorophenyl Compounds: Chlorophenyl derivatives, such as chloramphenicol, are known for their antibiotic activity.

    Oxazole Compounds: Oxazole derivatives, including oxazepam, are used in the treatment of anxiety and insomnia.

Uniqueness

What sets (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its combination of these three functional groups, which endows it with a unique set of chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanylquinolin-3-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O2S/c1-16-6-2-4-8-21(16)24-28-23(26(30)31-24)15-18-14-17-7-3-5-9-22(17)29-25(18)32-20-12-10-19(27)11-13-20/h2-15H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGSORWTJKEPLQ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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